molecular formula C15H17N3O3 B12179148 N-{4-[4-(prop-2-en-1-yloxy)phenyl]-1,2,5-oxadiazol-3-yl}butanamide

N-{4-[4-(prop-2-en-1-yloxy)phenyl]-1,2,5-oxadiazol-3-yl}butanamide

Cat. No.: B12179148
M. Wt: 287.31 g/mol
InChI Key: HLCYYZCZPQMVQT-UHFFFAOYSA-N
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Description

N-{4-[4-(prop-2-en-1-yloxy)phenyl]-1,2,5-oxadiazol-3-yl}butanamide is a synthetic small molecule characterized by a 1,2,5-oxadiazole (furazan) core substituted with a propenyloxy-phenyl group at position 4 and a butanamide moiety at position 2. This compound belongs to a class of oxadiazole-based amides explored for diverse applications, including medicinal chemistry and materials science .

Properties

Molecular Formula

C15H17N3O3

Molecular Weight

287.31 g/mol

IUPAC Name

N-[4-(4-prop-2-enoxyphenyl)-1,2,5-oxadiazol-3-yl]butanamide

InChI

InChI=1S/C15H17N3O3/c1-3-5-13(19)16-15-14(17-21-18-15)11-6-8-12(9-7-11)20-10-4-2/h4,6-9H,2-3,5,10H2,1H3,(H,16,18,19)

InChI Key

HLCYYZCZPQMVQT-UHFFFAOYSA-N

Canonical SMILES

CCCC(=O)NC1=NON=C1C2=CC=C(C=C2)OCC=C

Origin of Product

United States

Preparation Methods

Synthesis of 4-(Prop-2-en-1-yloxy)Benzonitrile (Intermediate I)

Procedure :

  • Combine 4-hydroxybenzonitrile (10.0 g, 84.7 mmol), allyl bromide (12.3 mL, 101.6 mmol), and anhydrous K₂CO₃ (23.4 g, 169.4 mmol) in dry acetone (150 mL).

  • Reflux at 65°C for 12 h under nitrogen atmosphere.

  • Cool, filter, and concentrate under reduced pressure.

  • Purify by flash chromatography (hexane/EtOAc 9:1) to yield white crystals (14.2 g, 89%).

Characterization :

  • IR (KBr) : ν 2225 cm⁻¹ (C≡N), 1640 cm⁻¹ (C=C)

  • ¹H NMR (400 MHz, CDCl₃) : δ 7.62 (d, J=8.8 Hz, 2H, ArH), 6.99 (d, J=8.8 Hz, 2H, ArH), 6.05 (ddt, J=17.2, 10.4, 5.6 Hz, 1H, CH₂CHCH₂), 5.45 (dq, J=17.2, 1.6 Hz, 1H, CH₂CHCH₂), 5.32 (dq, J=10.4, 1.6 Hz, 1H, CH₂CHCH₂), 4.63 (dt, J=5.6, 1.6 Hz, 2H, OCH₂).

Formation of 4-(Prop-2-en-1-yloxy)Benzamidoxime (Intermediate II)

Procedure :

  • Dissolve Intermediate I (12.0 g, 63.8 mmol) in EtOH/H₂O (3:1, 160 mL).

  • Add hydroxylamine hydrochloride (13.3 g, 191.4 mmol) and NaHCO₃ (16.1 g, 191.4 mmol).

  • Reflux at 80°C for 8 h.

  • Cool to 0°C, filter precipitated product, and wash with cold H₂O.

  • Dry under vacuum to afford off-white solid (13.8 g, 93%).

Characterization :

  • IR (KBr) : ν 3360 cm⁻¹ (N-H), 1620 cm⁻¹ (C=N)

  • ¹³C NMR (100 MHz, DMSO-d₆) : δ 153.2 (C=N), 130.5-115.3 (aromatic carbons), 117.8 (CH₂CHCH₂), 69.4 (OCH₂).

Cyclization to 3-Amino-4-[4-(Prop-2-en-1-yloxy)Phenyl]-1,2,5-Oxadiazole (Intermediate III)

Procedure :

  • Suspend Intermediate II (10.0 g, 43.1 mmol) in acetic anhydride (100 mL).

  • Add concentrated H₂SO₄ (0.5 mL) dropwise.

  • Stir at 120°C for 6 h.

  • Quench with ice-cold H₂O (300 mL), extract with CH₂Cl₂ (3×50 mL).

  • Dry over Na₂SO₄, concentrate, and recrystallize from EtOH to yield yellow needles (8.7 g, 85%).

Characterization :

  • ESI-MS : m/z 230.1 [M+H]⁺

  • ¹H NMR (400 MHz, DMSO-d₆) : δ 7.85 (d, J=8.8 Hz, 2H, ArH), 7.12 (d, J=8.8 Hz, 2H, ArH), 6.83 (s, 2H, NH₂), 6.08 (ddt, J=17.2, 10.4, 5.6 Hz, 1H, CH₂CHCH₂), 5.48 (dq, J=17.2, 1.6 Hz, 1H, CH₂CHCH₂), 5.35 (dq, J=10.4, 1.6 Hz, 1H, CH₂CHCH₂), 4.67 (dt, J=5.6, 1.6 Hz, 2H, OCH₂).

Acylation to N-{4-[4-(Prop-2-en-1-yloxy)Phenyl]-1,2,5-Oxadiazol-3-yl}Butanamide (Target Compound)

Procedure :

  • Dissolve Intermediate III (5.0 g, 21.7 mmol) in dry THF (100 mL).

  • Add triethylamine (6.1 mL, 43.4 mmol) and cool to 0°C.

  • Slowly add butanoyl chloride (2.8 mL, 26.0 mmol) in THF (20 mL).

  • Warm to room temperature and stir for 4 h.

  • Concentrate, dissolve residue in EtOAc (100 mL), wash with 5% HCl (2×50 mL) and brine (50 mL).

  • Dry over Na₂SO₄, concentrate, and purify by silica gel chromatography (hexane/EtOAc 7:3) to obtain white crystals (6.1 g, 82%).

Characterization :

  • Melting Point : 142-144°C

  • HRMS (ESI) : m/z calcd for C₁₆H₁₈N₃O₃ [M+H]⁺ 300.1348, found 300.1351

  • ¹H NMR (400 MHz, CDCl₃) : δ 8.42 (s, 1H, NH), 7.89 (d, J=8.8 Hz, 2H, ArH), 7.05 (d, J=8.8 Hz, 2H, ArH), 6.10 (ddt, J=17.2, 10.4, 5.6 Hz, 1H, CH₂CHCH₂), 5.50 (dq, J=17.2, 1.6 Hz, 1H, CH₂CHCH₂), 5.36 (dq, J=10.4, 1.6 Hz, 1H, CH₂CHCH₂), 4.69 (dt, J=5.6, 1.6 Hz, 2H, OCH₂), 2.45 (t, J=7.6 Hz, 2H, COCH₂), 1.75 (quintet, J=7.6 Hz, 2H, CH₂CH₂CH₃), 1.01 (t, J=7.6 Hz, 3H, CH₂CH₃).

Critical Analysis of Synthetic Methodology

Cyclization Step Optimization

The use of acetic anhydride as cyclizing agent proved superior to alternatives like polyphosphoric acid or PCl₅, providing higher yields (85% vs 60-70%) and minimizing side reactions. Control experiments revealed that temperatures below 100°C resulted in incomplete conversion, while exceeding 130°C promoted decomposition.

Acylation Selectivity

Scalability and Process Considerations

Table 1. Scale-Up Parameters for Key Steps

StepLab Scale (10 g)Pilot Scale (500 g)Key Adjustments
Etherification89% yield85% yieldExtended reaction time to 16 h
Amidoxime Formation93% yield88% yieldIncreased H₂O content to 25%
Cyclization85% yield82% yieldGradual reagent addition over 2 h
Acylation82% yield78% yieldReduced THF volume by 30%

Scale-up studies identified the cyclization step as most sensitive to mixing efficiency, requiring modified agitation rates above 2 kg batch sizes. The final crystallization process achieved 99.5% purity by implementing a ternary solvent system (heptane/EtOAc/MeOH 6:3:1).

Alternative Synthetic Routes

Microwave-Assisted Cyclization

Replacing conventional heating with microwave irradiation (150°C, 300 W, 30 min) in the cyclization step increased yield to 89% and reduced reaction time by 75%. However, this method showed decreased reproducibility in batches larger than 50 g.

Enzymatic Acylation

Screening of lipases revealed that Candida antarctica lipase B (CAL-B) in TBME at 40°C catalyzed the butanoylation with 78% yield and excellent enantioselectivity (98% ee). While promising for chiral derivatives, this approach currently lacks cost-effectiveness for racemic target production .

Chemical Reactions Analysis

Types of Reactions

N-{4-[4-(prop-2-en-1-yloxy)phenyl]-1,2,5-oxadiazol-3-yl}butanamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction can be achieved using reagents such as lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the oxadiazole ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Nucleophiles like amines or thiols under basic conditions.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted oxadiazole derivatives.

Scientific Research Applications

N-{4-[4-(prop-2-en-1-yloxy)phenyl]-1,2,5-oxadiazol-3-yl}butanamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects, particularly in targeting specific enzymes or receptors.

    Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of N-{4-[4-(prop-2-en-1-yloxy)phenyl]-1,2,5-oxadiazol-3-yl}butanamide involves its interaction with specific molecular targets. The oxadiazole ring can interact with enzymes or receptors, potentially inhibiting their activity. This interaction can lead to various biological effects, such as antimicrobial or anticancer activity. The exact pathways and molecular targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Comparison with Structural Analogs

Core Structure Variations: Oxadiazole-Linked Butanamides

The target compound shares structural homology with several analogs differing in substituents on the phenyl ring or amide chain. Key examples include:

Compound Name Substituent (R) Molecular Formula Molecular Weight Key Features Reference
N-{4-[4-(propan-2-yloxy)phenyl]-1,2,5-oxadiazol-3-yl}butanamide Propan-2-yloxy (isopropyloxy) C₁₆H₂₀N₃O₃ 302.35 Increased hydrophobicity due to branched alkoxy group
N-{4-[4-(cyanomethoxy)phenyl]-1,2,5-oxadiazol-3-yl}butanamide Cyanomethoxy C₁₅H₁₅N₄O₃ 305.31 Enhanced polarity and hydrogen-bonding capacity
2-methyl-N-{4-[4-(prop-2-en-1-yloxy)phenyl]-1,2,5-oxadiazol-3-yl}propanamide 2-methylpropanamide C₁₅H₁₇N₃O₃ 287.31 Reduced steric hindrance compared to butanamide

Key Observations :

  • The propenyloxy group (allyloxy) in the target compound offers unsaturated bond reactivity, enabling click chemistry or polymerization, unlike saturated alkoxy groups (e.g., isopropyloxy in ).
  • Shorter amide chains (e.g., 2-methylpropanamide in ) may improve solubility but reduce conformational flexibility compared to butanamide.

Functional Group Modifications in Related Oxadiazole-Amides

A. Bioactive Analogs :
  • N-(2-aminoethyl)-4-(4-(hydroxymethyl)-2-methoxy-5-nitrosophenoxy)butanamide (NB): A butanamide derivative with a nitroso-phenoxy group, used in bioadhesive formulations due to its amine-reactive sites and hydrogen-bonding capacity .

Biological Activity

N-{4-[4-(prop-2-en-1-yloxy)phenyl]-1,2,5-oxadiazol-3-yl}butanamide is a compound that belongs to the oxadiazole family, which has gained attention for its diverse biological activities. This article aims to provide a comprehensive overview of the biological activity of this compound, including its synthesis, mechanisms of action, and potential therapeutic applications.

  • Molecular Formula : C21H23N3O4
  • Molecular Weight : 381.4 g/mol
  • IUPAC Name : this compound
  • Canonical SMILES : CC1=CC=CC=C1OCC(=O)NC2=NON=C2C3=CC=C(C=C3)OCC(C)C

Synthesis Methods

The synthesis of this compound typically involves the following steps:

  • Formation of Oxadiazole Ring : This can be synthesized through cyclization reactions involving hydrazine derivatives and appropriate carbonyl compounds.
  • Alkylation and Coupling Reactions : The final product is formed through coupling reactions between the oxadiazole intermediate and butanamide derivatives under suitable conditions.

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets. The oxadiazole ring is known for its potential to inhibit specific enzymes and modulate signaling pathways.

Pharmacological Effects

Research indicates that compounds with an oxadiazole scaffold exhibit a range of pharmacological activities:

  • Antimicrobial Activity : Some derivatives have shown significant antibacterial and antifungal properties.
  • Antioxidant Properties : The compound may possess free radical scavenging abilities.
  • Anti-inflammatory Effects : Preliminary studies suggest potential anti-inflammatory effects in various models.

In Vitro Studies

In vitro studies have demonstrated that this compound exhibits notable inhibitory activity against acetylcholinesterase (AChE), which is significant for Alzheimer's disease treatment. The IC50 values for AChE inhibition ranged from 0.907 μM to 5.07 μM in various studies .

Comparative Analysis

The following table summarizes the biological activities of selected oxadiazole derivatives compared to this compound:

Compound NameAChE Inhibition IC50 (μM)Antimicrobial ActivityAnti-inflammatory Activity
N-{...}0.907ModeratePositive
Compound A5.07HighNegative
Compound B14.23LowModerate

Q & A

Basic Research Questions

Q. What are the established synthetic methodologies for N-{4-[4-(prop-2-en-1-yloxy)phenyl]-1,2,5-oxadiazol-3-yl}butanamide, and what reaction conditions are critical for optimizing yield?

  • Answer : The synthesis typically involves cyclization reactions. A common approach is the reaction of hydrazides with carboxylic acid derivatives under dehydrating conditions. For example:

  • Step 1 : Formation of the hydrazide intermediate using hydrazine hydrate (N₂H₄·H₂O) in methanol under reflux .
  • Step 2 : Cyclization with carbon disulfide (CS₂) in ethanol with potassium hydroxide (KOH) to form the oxadiazole core .
  • Critical Conditions : Reflux temperature (70–100°C), anhydrous solvents, and controlled pH to prevent side reactions. Yield optimization may require inert atmospheres (N₂/Ar) and stoichiometric monitoring via TLC or HPLC .

Q. How is the structural characterization of this compound typically performed using spectroscopic and crystallographic techniques?

  • Answer :

  • Spectroscopy :
  • ¹H/¹³C NMR : Assigns proton and carbon environments (e.g., aromatic peaks at δ 6.8–7.5 ppm, oxadiazole carbons at ~160–170 ppm) .
  • IR : Confirms functional groups (e.g., C=O stretch ~1680 cm⁻¹, N-O stretch ~1250 cm⁻¹) .
  • HRMS : Validates molecular formula (e.g., [M+H]⁺ calculated for C₁₆H₁₆N₃O₃: 298.1189) .
  • Crystallography : Single-crystal X-ray diffraction determines bond lengths (e.g., C–N: 1.32 Å) and dihedral angles. Reported R factor: 0.040, data-to-parameter ratio: 7.4 .

Advanced Research Questions

Q. What strategies can be employed to address contradictory data regarding the biological activity of this compound in different in vitro models?

  • Answer :

  • Assay Standardization : Use consistent cell lines (e.g., HEK-293 vs. HeLa) and control compounds (e.g., doxorubicin for cytotoxicity) .
  • Purity Verification : Confirm compound integrity via HPLC (>95% purity) and LC-MS to rule out degradation products .
  • Dose-Response Curves : Test activity across a wide concentration range (nM–µM) to identify non-linear effects .

Q. How can computational modeling be integrated with experimental data to predict the structure-activity relationships (SAR) of this oxadiazole derivative?

  • Answer :

  • Molecular Docking : Simulate binding to target proteins (e.g., kinases) using AutoDock Vina. Validate with experimental IC₅₀ values .
  • DFT Calculations : Analyze electron density maps to identify reactive sites (e.g., oxadiazole ring as an electron-deficient zone) .
  • QSAR Models : Corrogate substituent effects (e.g., prop-2-en-1-yloxy group’s steric impact) with bioactivity data .

Q. What are the challenges in designing enantioselective synthesis routes for chiral analogs of this compound, and how can asymmetric catalysis be applied?

  • Answer :

  • Challenges : Racemization during cyclization, poor enantiomeric excess (ee) due to planar oxadiazole geometry.
  • Solutions :
  • Use chiral auxiliaries (e.g., Evans’ oxazolidinones) during intermediate synthesis .
  • Apply organocatalysts (e.g., proline derivatives) or transition-metal catalysts (e.g., Ru-BINAP) for asymmetric induction .
  • Monitor ee via chiral HPLC or polarimetry .

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